4-Methylcatecholdimethylacetate
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Overview
Description
4-Methylcatecholdimethylacetate (MCDA) is a chemical compound with the molecular formula C13H16O6 and a molecular weight of 268.26 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Methylcatecholdimethylacetate (MCDA) involves the Williamson reaction, where potassium iodide (KI) is used as a catalyst . The addition of an appropriate amount of KI can significantly increase the product yield due to the generation of methyl iodoacetate via the reaction between KI and methyl bromoacetate . The yield of MCDA can be increased from 78.5% to 95.4% by the addition of an appropriate amount of KI .Molecular Structure Analysis
The molecular structure of 4-Methylcatecholdimethylacetate is represented by the formula C13H16O6 . The compound has a density of 1.2±0.1 g/cm3 .Physical And Chemical Properties Analysis
4-Methylcatecholdimethylacetate has a molecular weight of 268.26 and a molecular formula of C13H16O6 . It has a density of 1.2±0.1 g/cm3 . The compound has a boiling point of 354.2±32.0 °C at 760 mmHg and a melting point of 49-53ºC .Scientific Research Applications
Synthesis of Fragrant Compounds
“4-Methylcatecholdimethylacetate” (MCDA) is used in the synthesis of the fragrant compound Calone 1951® . The synthesis process involves three successive reactions: the Williamson reaction, Dieckmann condensation, and hydrolysis-decarboxylation reaction . The addition of an appropriate amount of KI as a catalyst in the Williamson reaction can significantly increase the product yield .
Biomimetic Design and Biomedical Applications
Catechol-functionalized hydrogels, which can be synthesized using catechol derivatives like “4-Methylcatecholdimethylacetate”, have been studied for their biomimetic design, adhesion mechanism, and potential biomedical applications . These hydrogels possess an interconnected porous network across various length scales from nano- to macroscopic dimensions and exhibit remarkable structure-derived properties, including high surface area, an accommodating matrix, inherent flexibility, controllable mechanical strength, and excellent biocompatibility .
Activation of Signal Transduction Pathways
According to a patent, “4-Methylcatecholdimethylacetate” can stimulate the phosphoinositol-3-kinase/AKT and the Nrf2-ARE signal transduction pathway, thereby activating the expression of the heme oxygenase .
Safety and Hazards
The safety data sheet for 4-Methylcatecholdimethylacetate suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of benzodioxepinones , which are useful as odorant agents for perfumes .
Mode of Action
It is known that the compound is used in the synthesis of benzodioxepinones . The synthesis of 4-Methylcatecholdimethylacetate involves the Williamson reaction, where the addition of an appropriate amount of KI can significantly increase the product yield due to the generation of methyl iodoacetate via the reaction between KI and methyl bromoacetate .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of benzodioxepinones , which may influence various biochemical pathways related to odor perception.
Result of Action
It is known that the compound is used in the synthesis of benzodioxepinones , which are useful as odorant agents for perfumes . Therefore, it can be inferred that the compound may have an impact on olfactory receptors and influence odor perception.
properties
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-9-4-5-10(18-7-12(14)16-2)11(6-9)19-8-13(15)17-3/h4-6H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCGXCFQGBLZHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC)OCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169811 |
Source
|
Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52589-39-6 |
Source
|
Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52589-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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